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molecular formula C10H5ClO5 B8696182 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride CAS No. 76903-12-3

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride

Cat. No. B8696182
M. Wt: 240.59 g/mol
InChI Key: XHDRIAFCYSITRY-UHFFFAOYSA-N
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Patent
US04344944

Procedure details

6,7-Dihydroxychromone-3-carboxylic acid (888 mg) and 25 ml of thionyl chloride were refluxed for one hour. Then, the thionyl chloride was removed by distillation, and after benzene was added, further distillation was conducted. Dichloromethane was added into the residue for solidification, whereby the desired product (719 mg) was obtained.
Name
6,7-Dihydroxychromone-3-carboxylic acid
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH:7]=[C:6]([C:13](O)=[O:14])[C:5]2=[O:16].S(Cl)([Cl:19])=O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH:7]=[C:6]([C:13]([Cl:19])=[O:14])[C:5]2=[O:16]

Inputs

Step One
Name
6,7-Dihydroxychromone-3-carboxylic acid
Quantity
888 mg
Type
reactant
Smiles
OC=1C=C2C(C(=COC2=CC1O)C(=O)O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the thionyl chloride was removed by distillation
ADDITION
Type
ADDITION
Details
after benzene was added
DISTILLATION
Type
DISTILLATION
Details
further distillation
ADDITION
Type
ADDITION
Details
Dichloromethane was added into the residue for solidification, whereby the desired product (719 mg)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C(C(=COC2=CC1O)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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